molecular formula C12H16FN3O2 B1425001 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine CAS No. 1285896-76-5

1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine

Cat. No. B1425001
CAS RN: 1285896-76-5
M. Wt: 253.27 g/mol
InChI Key: IWKXGRRMWASTNC-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine” is a chemical compound with the CAS Number: 1285896-76-5. It has a linear formula of C12H16FN3O2 . The compound has a molecular weight of 253.28 .


Molecular Structure Analysis

The InChI code for “1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine” is 1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3 .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical drugs. Its structure, featuring a piperazine ring, is commonly found in a variety of therapeutic agents, particularly those targeting the central nervous system. The fluoro and nitro groups could be involved in selective receptor binding or enzymatic interactions, which are critical in drug design and development .

Neuroscience

Neuroscience research may utilize 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine to study neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which can be valuable for understanding psychiatric disorders and developing treatments .

Biochemistry

In biochemistry, this compound’s reactivity due to the nitro group can be harnessed in protein labeling or as a building block for more complex biomolecules. Its potential for creating bioconjugates can be useful in developing targeted therapies or diagnostic tools .

Medicinal Chemistry

Medicinal chemists might investigate 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine for its drug-like properties. Its molecular framework could serve as a scaffold for generating novel compounds with improved pharmacokinetic and pharmacodynamic profiles .

Toxicology

Toxicological studies could involve this compound to assess its safety profile. Understanding its metabolic pathways, potential cytotoxicity, and interaction with biological systems is crucial for evaluating its risk as a pharmaceutical intermediate .

Chemical Synthesis

In chemical synthesis, 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine can be used as a versatile intermediate. Its functional groups allow for various chemical transformations, making it a valuable compound for constructing complex organic molecules .

Analytical Chemistry

Analytical chemists may develop methods to quantify and characterize 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine and its derivatives. Techniques such as chromatography and mass spectrometry could be optimized for this purpose, aiding in quality control and research .

Materials Science

Lastly, in materials science, the compound’s properties could be explored for the development of novel materials. For instance, its incorporation into polymers or coatings could impart unique chemical or physical attributes beneficial for specific applications .

Safety And Hazards

When handling “1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-ethyl-4-(4-fluoro-2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKXGRRMWASTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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